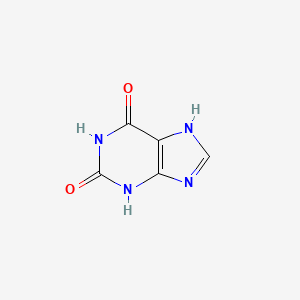
(4R)-3-Bencil-4-(hidroximetil)-1,3-oxazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a benzyl group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a useful probe for investigating stereospecific processes in biological systems.
Medicine
In medicine, derivatives of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one are explored for their potential therapeutic properties. They are investigated for their ability to act as enzyme inhibitors or as scaffolds for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of an amino alcohol with a carbonyl compound. One common method is the cyclization of N-benzyl-N-(hydroxymethyl)amine with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are selected to optimize yield and purity, and the process may be scaled up using batch or continuous processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxazolidinone ring can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields (4R)-3-Benzyl-4-carboxy-1,3-oxazolidin-2-one.
Reduction: Reduction of the oxazolidinone ring produces (4R)-3-Benzyl-4-(aminomethyl)-1,3-oxazolidine.
Substitution: Substitution of the benzyl group can lead to a variety of derivatives, depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, which can then be selectively transformed into enantiomerically pure products. The oxazolidinone ring provides a rigid framework that enforces stereochemical control during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-Benzyl-2-oxazolidinone: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(4S)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: The stereochemistry at the 4-position is different, which can lead to different reactivity and selectivity in asymmetric synthesis.
(4R)-3-Benzyl-4-(methoxymethyl)-1,3-oxazolidin-2-one: The methoxymethyl group provides different electronic properties compared to the hydroxymethyl group.
Uniqueness
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its combination of a benzyl group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. Its chiral nature and ability to form stable diastereomeric complexes make it particularly valuable in asymmetric synthesis.
Propiedades
IUPAC Name |
(4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDWURAIPCLAI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724626 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157823-75-1 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)









![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
